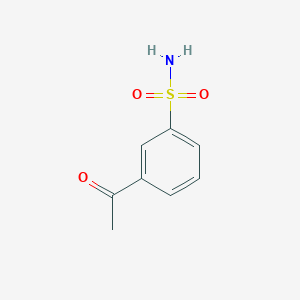

3-Acetylbenzenesulfonamide

Description

3-Acetylbenzenesulfonamide is a sulfonamide derivative featuring an acetyl group (-COCH₃) at the meta position of the benzene ring. This compound is commercially available through suppliers like Santa Cruz Biotechnology (product codes: sc-346204, sc-346204A), with pricing ranging from $334.00 (1 g) to $963.00 (5 g) . Its molecular formula is C₈H₉NO₃S (molecular weight: 199.23 g/mol). The acetyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

3-acetylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZNHLVBJWGUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504576 | |

| Record name | 3-Acetylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-88-4 | |

| Record name | 3-Acetylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylbenzenesulfonamide typically involves the acetylation of benzenesulfonamide. One common method is the reaction of benzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Acetylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like Lewis acids or bases.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

3-Acetylbenzenesulfonamide and its derivatives are noted for their antimicrobial properties. Sulfonamide compounds, including 3-acetyl derivatives, function as bacteriostatic agents, inhibiting bacterial growth. They are incorporated into various formulations for treating infections caused by susceptible bacteria. Recent studies have demonstrated that these compounds exhibit significant activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with effective concentrations reported in the range of 50 µg/mL .

2. Anticancer Properties

Research indicates that this compound derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancer cells. In vitro studies revealed that certain derivatives showed IC50 values between 10.93 nM and 25.06 nM against CA IX, demonstrating their potential as selective anticancer agents . Additionally, these compounds have been evaluated for their ability to induce apoptosis in breast cancer cell lines, further supporting their role in cancer therapy .

3. Neuroprotective Effects

Emerging studies have highlighted the neuroprotective potential of this compound derivatives. For instance, certain derivatives have been identified as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases like Alzheimer's . These compounds also demonstrate anti-inflammatory properties and the ability to prevent amyloid plaque formation, which is critical in the pathogenesis of Alzheimer's disease .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Bacterial Strain | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| Compound 4e | Staphylococcus aureus | 80.69 | 50 |

| Compound 4g | Klebsiella pneumoniae | 79.46 | 50 |

| Control (CIP) | Positive Control | 99.2 | - |

Table 2: Inhibition of Carbonic Anhydrase IX

| Compound | CA IX IC50 (nM) | CA II IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| Compound 4e | 10.93 | 1.55 | High |

| Compound 4g | 25.06 | 3.92 | Moderate |

Case Studies

Case Study: Anticancer Activity Assessment

A study conducted on various derivatives of benzenesulfonamides demonstrated their anticancer efficacy against breast cancer cell lines MDA-MB-231 and MCF-7. The most active derivative was further analyzed for its mechanism of action, revealing its ability to induce apoptosis significantly compared to control groups .

Case Study: Neuroprotective Investigation

In a recent investigation into the neuroprotective effects of benzenesulfonamide derivatives, researchers found that specific compounds not only inhibited cholinesterase activity but also exhibited significant anti-neuroinflammatory effects, suggesting their potential application in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Acetylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase, leading to disruption of cellular processes. The compound’s sulfonamide group is crucial for binding to the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Biological Activity

3-Acetylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrases (CAs) and its potential antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound belongs to the class of sulfonamides, which are known for their ability to inhibit carbonic anhydrases—enzymes that play a crucial role in various physiological processes including acid-base balance and fluid secretion. The mechanism typically involves the binding of the sulfonamide moiety to the active site of the enzyme, leading to inhibition of its activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a compound structurally related to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 6.63 mg/mL against Staphylococcus aureus to 6.72 mg/mL against Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | E. coli | 6.67 |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that derivatives of benzenesulfonamides significantly inhibited carrageenan-induced rat paw edema, indicating potent anti-inflammatory effects .

Table 2: Anti-inflammatory Activity in Rat Models

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| 4a | 94.69 | 89.66 | 87.83 |

| 4c | 92.00 | 88.00 | 85.00 |

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to this compound:

-

Case Study on Carbonic Anhydrase Inhibition :

A study focused on a series of benzenesulfonamides, including derivatives like this compound, found that these compounds exhibited high selectivity for carbonic anhydrase IX (CA IX), a marker for various cancers. The most potent inhibitors showed IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating their potential as anticancer agents . -

Case Study on Enzyme Binding :

The binding affinity and thermodynamic parameters were assessed using isothermal titration calorimetry (ITC). The intrinsic Gibbs free energy and enthalpy changes during binding were calculated, providing insights into the efficiency of these compounds as enzyme inhibitors .

Research Findings

Research has consistently shown that modifications to the benzenesulfonamide structure can enhance biological activity:

- Structural Modifications : The introduction of various substituents on the benzene ring can lead to improved activity against bacterial strains and enhanced inhibition of carbonic anhydrases .

- Thermodynamic Analysis : Detailed studies on the thermodynamics of binding have revealed that favorable enthalpic contributions are crucial for the potency of these inhibitors .

Q & A

Basic: What are the common synthetic routes for preparing 3-acetylbenzenesulfonamide derivatives, and how are intermediates characterized?

This compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, benzenesulfonamide intermediates can be functionalized by reacting with acetylating agents (e.g., acetyl chloride) under anhydrous conditions. A validated method involves dissolving the parent sulfonamide in dry acetonitrile, adding the acetylating reagent, and quenching with water to isolate the product . Intermediates are characterized using (to confirm acetyl group integration at δ ~2.5 ppm) and (carbonyl signals at ~200 ppm). Mass spectrometry (e.g., ESI-MS) verifies molecular ion peaks, while melting points confirm purity .

Advanced: How can reaction conditions be optimized to improve yields of this compound analogues with bulky substituents?

Yields for bulky derivatives (e.g., cycloheptyl or chlorophenyl groups) depend on solvent polarity, reaction time, and steric effects. Evidence from NLRP3 inhibitor syntheses shows that dichloromethane (DCM) or acetone/water mixtures enhance solubility of hydrophobic intermediates . Using coupling agents like EDCI/HOBt with triethylamine in DCM improves amide bond formation efficiency (e.g., 73% yield for compound 40 in ). Microwave-assisted synthesis or elevated temperatures (70–80°C) may further accelerate sluggish reactions .

Basic: Which analytical techniques are critical for confirming the structure of this compound derivatives?

Key techniques include:

- NMR Spectroscopy : identifies acetyl protons (singlet, δ 2.5–2.6 ppm) and sulfonamide NH protons (broad, δ ~7.5 ppm). confirms carbonyl (200 ppm) and sulfonyl (~125 ppm) carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, e.g., [M+H] peaks for intermediates in (m/z 320–450 range) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% by UV detection at 254 nm) .

Advanced: How can conflicting spectral data (e.g., unexpected splitting in 1H NMR^{1}\text{H NMR}1H NMR) be resolved during structural elucidation?

Unexpected splitting may arise from rotamers or impurities. For example, reports doublets (δ 7.2–7.4 ppm) for aromatic protons adjacent to sulfonamide groups due to restricted rotation. To resolve ambiguity:

- Perform variable-temperature NMR to distinguish dynamic effects.

- Use 2D techniques (COSY, HSQC) to confirm coupling patterns and - correlations .

- Cross-validate with X-ray crystallography, as done for benzenesulfonamide analogues in NLRP3 studies .

Basic: What biological targets are associated with this compound derivatives, and how are activity assays designed?

These derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase) or NLRP3 inflammasome blockers. Assays typically involve:

- Enzyme Inhibition : Fluorescence-based assays using 4-nitrophenyl acetate as a substrate, monitoring hydrolysis rates at 400 nm .

- Cellular Activity : LPS-primed THP-1 macrophages treated with derivatives to measure IL-1β release via ELISA (IC values reported in for compounds 35–42 ) .

Advanced: How do structural modifications (e.g., halogenation) influence the bioactivity and selectivity of this compound analogues?

Halogenation (e.g., chlorine at the meta position) enhances target binding via hydrophobic interactions. For NLRP3 inhibitors, compound 40 (4-chloro derivative) showed 73% yield and superior activity (IC < 1 μM) compared to non-halogenated analogues . Selectivity is assessed using counter-screens against related enzymes (e.g., caspase-1) to rule off-target effects .

Basic: What safety protocols are recommended for handling this compound intermediates?

- Use fume hoods to avoid inhalation of sulfonamide dust.

- Wear nitrile gloves and goggles when handling acetylating agents (e.g., acetyl chloride).

- Store intermediates in airtight containers under inert gas (N or Ar) to prevent hydrolysis .

Advanced: How can computational methods (e.g., molecular docking) guide the design of this compound-based inhibitors?

Docking studies using software like AutoDock Vina predict binding poses in target proteins (e.g., NLRP3’s NACHT domain). Energy minimization with AMBER forcefields refines interactions, such as hydrogen bonds between sulfonamide SO and Arg578 residues. MD simulations (50 ns) assess complex stability .

Basic: How are solubility and stability challenges addressed during in vitro testing of this compound compounds?

- Use DMSO stock solutions (<0.1% final concentration) to avoid cellular toxicity.

- For aqueous instability, employ cyclodextrin-based formulations or PEGylation .

- Measure solubility via shake-flask method in PBS (pH 7.4) and logP values via HPLC .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound derivatives?

- Standardize reaction monitoring via in-situ FTIR to track acetyl group incorporation.

- Implement quality control using UPLC-MS for each batch.

- Optimize column chromatography (silica gel, hexane/EtOAc gradients) to remove byproducts like unreacted sulfonamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.